2-amino-2-(4-ethylphenyl)acetic Acid
Overview
Description
2-Amino-2-(4-ethylphenyl)acetic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by an amino group and a 4-ethylphenyl group.
Mechanism of Action
Target of Action
Similar compounds, such as 2-aminothiazole derivatives, have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
Related compounds, such as 2-aminothiazole derivatives, have been found to interact with their targets and cause changes that lead to the inhibition of cancer cell growth .
Biochemical Pathways
It is known that similar compounds can affect various pathways leading to the inhibition of cancer cell growth .
Result of Action
Similar compounds have been shown to inhibit the growth of various cancerous cell lines .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Biochemical Analysis
Dosage Effects in Animal Models
The effects of different dosages of 2-Amino-2-(4-ethylphenyl)acetic Acid in animal models have not been reported . Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized . It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(4-ethylphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzylamine with glyoxylic acid under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency. The final product is purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(4-ethylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Amino-2-(4-ethylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
2-Amino-2-phenylacetic acid: Lacks the ethyl group on the aromatic ring.
2-Amino-2-(4-methylphenyl)acetic acid: Contains a methyl group instead of an ethyl group on the aromatic ring.
2-Amino-2-(4-chlorophenyl)acetic acid: Contains a chlorine atom instead of an ethyl group on the aromatic ring
Uniqueness: 2-Amino-2-(4-ethylphenyl)acetic acid is unique due to the presence of the ethyl group on the aromatic ring, which can influence its chemical reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-amino-2-(4-ethylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKCANDKDKPYIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392375 | |
Record name | 2-amino-2-(4-ethylphenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318270-08-5 | |
Record name | 2-amino-2-(4-ethylphenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-(4-ethylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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